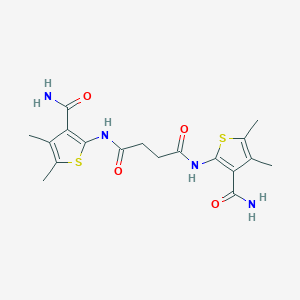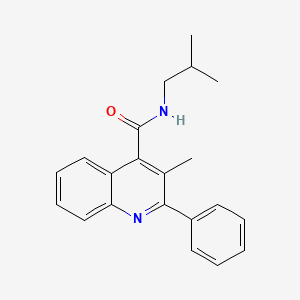![molecular formula C13H23NO B10976913 N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-butyramide](/img/structure/B10976913.png)
N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)BUTANAMIDE is a chemical compound that features a bicyclo[221]heptane structure, which is a bicyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANAMIDE typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate reagents to introduce the butanamide group. One common method involves the use of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide as an intermediate . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide
Uniqueness
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANAMIDE is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where specific molecular interactions are required.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]butanamide |
InChI |
InChI=1S/C13H23NO/c1-3-4-13(15)14-9(2)12-8-10-5-6-11(12)7-10/h9-12H,3-8H2,1-2H3,(H,14,15) |
InChI Key |
ZXTNXYYKULGWJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C)C1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10976846.png)
![3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10976857.png)
![2-[(Cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976862.png)



![4-chloro-1,5-dimethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10976898.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide](/img/structure/B10976912.png)
![3-Amino-1-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,5-dihydropyrano[2,3-c]chromene-2-carbonitrile](/img/structure/B10976916.png)

![N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B10976920.png)

![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10976935.png)
